3-(Methylsulfonyl)aniline hydrochloride
Description
Significance of Aromatic Amines in Advanced Organic Chemistry
Aromatic amines are organic compounds characterized by an amino group attached to an aromatic ring. numberanalytics.com They are of paramount importance in organic chemistry due to their versatility as intermediates in the synthesis of numerous compounds, including pharmaceuticals, dyes, polymers, and agrochemicals. numberanalytics.comamerigoscientific.com The amino group strongly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution reactions. numberanalytics.com This activating, electron-donating effect facilitates the introduction of other functional groups onto the ring, enabling the construction of complex molecular frameworks. numberanalytics.com
In the pharmaceutical industry, the aromatic amine scaffold is present in a wide range of drugs, from antibiotics to antihistamines. amerigoscientific.comdrugbank.com Their ability to serve as a foundational structure for modification allows for the fine-tuning of a molecule's biological activity. ajchem-b.com Furthermore, aromatic amines are crucial in the synthesis of azo dyes and polymers, highlighting their industrial relevance. researchgate.netnih.gov The diverse reactivity and broad applicability of aromatic amines establish them as indispensable tools for synthetic chemists in both academic and industrial research. amerigoscientific.com
Role of Sulfonyl Groups in Molecular Design and Function
The sulfonyl group (-SO2-) is a key functional group in molecular design, particularly within medicinal chemistry. researchgate.netresearchgate.net Its incorporation into a molecule can significantly alter its physicochemical properties. The sulfonyl group is a strong electron-withdrawing group, is structurally stable, and can increase the metabolic stability of a drug by blocking sites that are otherwise vulnerable to metabolism, thereby prolonging its action. researchgate.net
One of the most significant features of the sulfonyl group is its ability to act as a hydrogen bond acceptor. researchgate.netresearchgate.net This allows molecules containing this group to form strong interactions with biological targets like enzymes and receptors, enhancing binding affinity and, consequently, biological activity. benthamdirect.comnih.gov Compounds containing sulfonyl groups, such as sulfonamides and sulfones, are prevalent in therapeutic drugs and are investigated for a wide range of biological activities, including applications in treating diabetes and its complications. researchgate.netbenthamdirect.comnih.gov The unique properties of the sulfonyl group make it a valuable component for chemists aiming to modulate solubility, polarity, and target-binding affinity in the design of new functional molecules. researchgate.net
Overview of 3-(Methylsulfonyl)aniline (B181093) Hydrochloride in Academic Contexts
3-(Methylsulfonyl)aniline hydrochloride is a functionalized aromatic amine that serves as a valuable building block in chemical synthesis and research. moldb.com As a hydrochloride salt, the compound exhibits increased stability and solubility in certain solvents compared to its free base form, 3-(Methylsulfonyl)aniline. Its structure features a methylsulfonyl group at the meta-position relative to the amino group on the benzene (B151609) ring.
In academic and industrial research, this compound is primarily utilized as an intermediate. For instance, the related compound 4-(Methylsulfonyl)aniline (B1202210) has been used as a pharmacophore in the synthesis of new potential anti-inflammatory agents. nih.gov The synthesis of the free base, 3-(methylsulfonyl)aniline, can be achieved through the oxidation of 3-(methylthio)aniline (B157570) using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. chemicalbook.com The hydrochloride salt is then typically formed by treating the aniline (B41778) with hydrochloric acid. mdpi.com
The primary application of this compound is in the synthesis of more complex molecules where the specific substitution pattern and the presence of the methylsulfonyl group are required for the target's desired properties or biological activity. lookchem.commdpi.com
Below is a table summarizing key properties of the compound.
| Property | Value |
| CAS Number | 80213-28-1 moldb.comchemicalbook.com |
| Molecular Formula | C₇H₁₀ClNO₂S moldb.comchemicalbook.com |
| Molecular Weight | 207.67 g/mol chemicalbook.com |
| Melting Point | 227-230 °C lookchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPXGSYLKFAGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370615 | |
| Record name | 3-methylsulfonylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80213-28-1 | |
| Record name | 80213-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylsulfonylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulfonyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methylsulfonyl Aniline Hydrochloride and Its Derivatives
Strategic Approaches to Sulfonylaniline Core Synthesis
The construction of the sulfonylaniline framework can be broadly categorized into two strategic approaches: the formation of the carbon-nitrogen (C-N) bond to a pre-existing sulfonyl-containing aromatic ring, or the introduction of the sulfonyl group onto an aniline (B41778) derivative.
Amination Reactions in C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines from aryl halides, providing a powerful tool for C-N bond formation. wikipedia.org These methods have largely replaced harsher traditional techniques, such as the Goldberg reaction or nucleophilic aromatic substitution, due to their broader substrate scope and greater functional group tolerance. wikipedia.org
Buchwald-Hartwig Amination Development for Functionalized Indoles
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for constructing C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling of amines with aryl halides has seen extensive development since its initial reports, leading to several 'generations' of catalyst systems that offer improved scope and milder reaction conditions. wikipedia.orgyoutube.com
The application of this methodology to the N-arylation of indoles is a key strategy for synthesizing functionalized indole (B1671886) derivatives. The reaction typically involves an aryl halide, an indole, a palladium catalyst, a suitable ligand, and a base. nih.gov The development of bulky, electron-rich phosphine (B1218219) ligands, such as tBuXphos, has been instrumental in improving reaction efficiency and expanding the substrate scope. youtube.comnih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation, and finally, reductive elimination to form the N-aryl indole product and regenerate the catalyst. youtube.com Various palladium sources and ligand combinations have been explored to optimize the N-arylation of diverse indole substrates. nih.gov
| Catalyst/Ligand System | Substrates | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / P(o-Tolyl)₃ | Aryl bromides and N,N-diethylamino-tributyltin | Early system, primarily effective for unsubstituted bromobenzene. | libretexts.org |
| Pd Catalyst / BINAP or DPPF | Primary amines with aryl iodides and triflates | Bidentate ligands provided the first reliable extension to primary amines. | wikipedia.org |
| Pd Catalyst / tBuXphos | Aryl halides and indoles | Sterically hindered, electron-rich ligand enhancing reaction efficiency. | nih.gov |
| (IPr)Ni(styrene)₂ | Aryl chlorides and indoles/carbazoles | Nickel-based system offering an alternative to palladium catalysis. | researchgate.net |
Aminosulfonylation Protocols for Aryl N-Aminosulfonamides
The synthesis of aryl N-aminosulfonamides has been significantly advanced by the development of direct aminosulfonylation protocols. A prominent method is the three-component coupling of aryl halides, a sulfur dioxide source, and hydrazines. alnoor.edu.iqresearchgate.net This approach offers an efficient and operationally simple route to these valuable compounds from readily available starting materials. alnoor.edu.iqnih.govrsc.org
In a key development reported by Willis and colleagues in 2010, a palladium-catalyzed system was employed for the direct aminosulfonylation of (hetero)aryl iodides. alnoor.edu.iqresearchgate.net The reaction utilizes a palladium acetate (B1210297) catalyst, a phosphine ligand (e.g., PtBu₃·HBF₄), a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and a stable sulfur dioxide surrogate, DABSO (DABCO·(SO₂)₂). alnoor.edu.iqresearchgate.net This methodology has proven robust for a variety of (hetero)aryl iodides and hydrazines, affording products in modest to excellent yields. alnoor.edu.iq The proposed catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by the insertion of SO₂ into the palladium-carbon bond. Subsequent nucleophilic attack by the hydrazine (B178648) and reductive elimination yields the aryl N-aminosulfonamide product. researchgate.net
Subsequent research has expanded this methodology. For instance, potassium metabisulfite (B1197395) (K₂S₂O₅) has been used as an alternative, practical source of sulfur dioxide for the palladium-catalyzed aminosulfonylation of aryl bromides. alnoor.edu.iqnih.gov Furthermore, photoinduced, metal-free variations have been developed, broadening the scope and offering milder reaction conditions. alnoor.edu.iq
| Protocol | Aryl Source | SO₂ Source | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Willis Aminosulfonylation | (Hetero)aryl Iodides | DABSO | 10 mol% Pd(OAc)₂, 20 mol% PtBu₃·HBF₄, DABCO | alnoor.edu.iqresearchgate.net |
| Ye and Wu Protocol | Aryl Iodides | K₂S₂O₅ | Palladium catalyst | researchgate.net |
| Li-Wu Protocol | Aryl Bromides | K₂S₂O₅ | Palladium catalyst | alnoor.edu.iqnih.gov |
| Photoinduced Protocol | Aryl Bromides | DABSO | Metal-free, Ultraviolet irradiation | alnoor.edu.iq |
Cross-Coupling Reactions for N-(Hetero)aryl Sulfonamides
The direct N-arylation of sulfonamides via cross-coupling reactions is a highly attractive strategy for preparing N-(hetero)aryl sulfonamides. nih.gov These methods circumvent the need to prepare potentially unstable or inaccessible sulfonyl chlorides. nih.gov Both palladium and copper-based catalytic systems have been developed to facilitate this transformation, coupling sulfonamides with various aryl partners. nih.govresearchgate.net
Copper-catalyzed systems, in particular, have shown great promise. A combination of a copper salt and ligands such as oxalamides or 4-hydroxypicolinamides can effectively catalyze the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides. nih.gov For the more challenging (hetero)aryl chlorides, a system using Cu₂O and a 4-hydroxypicolinamide ligand has been successful. nih.gov
Nickel catalysis has also emerged as a powerful alternative to palladium for C-N cross-coupling reactions. researchgate.net The development of specific nickel-ligand complexes has enabled the coupling of sulfonamides with (hetero)aryl chlorides, a transformation previously dominated by palladium catalysis. researchgate.net Another innovative approach involves the reductive coupling of nitroarenes with aryl sulfinates, providing a useful alternative to conventional methods, especially for generating heteroaryl derivatives. nih.gov This method proceeds via the reduction of the nitro group to a nitroso intermediate, which is then intercepted by the sulfinate nucleophile. nih.gov
| Catalytic System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Copper/Oxalamide | Sulfonamides + (Hetero)aryl Bromides | Effective for a wide range of primary and secondary sulfonamides. | nih.gov |
| Cu₂O/4-Hydroxypicolinamide | Primary Sulfonamides + (Hetero)aryl Chlorides | Enables the use of more available aryl chlorides. | nih.gov |
| Nickel/(L)NiCl(o-tol) | Sulfonamides + (Hetero)aryl Chlorides | Photocatalyst-free nickel system for C-N coupling. | researchgate.net |
| Reductive Coupling | Nitroarenes + Aryl Sulfinates | Metal-free or tin-assisted; useful for heteroaryl sulfonamides. | nih.gov |
Sulfonylation Procedures on Aromatic Systems
The direct introduction of a sulfonyl group onto an aromatic ring is a fundamental strategy for synthesizing aryl sulfones and sulfonic acids. This approach relies on the electrophilic nature of the sulfur-based reagent.
Direct Sulfonylation Methods and Electrophilic Reactivity
Direct sulfonylation is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophilic sulfur species replaces a hydrogen atom on the aromatic ring. libretexts.org The actual sulfonating agent is typically sulfur trioxide (SO₃) or its protonated form, generated from reagents like concentrated sulfuric acid or chlorosulfuric acid. wikipedia.orglibretexts.org
The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophilic sulfur atom of SO₃, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. libretexts.org Subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the aryl sulfonic acid product. libretexts.org Unlike many other electrophilic aromatic substitutions, sulfonation is often reversible. wikipedia.org
While traditional methods often require harsh conditions (e.g., strong acids, high temperatures), which can limit functional group compatibility, more recent methodologies have been developed. nih.govrsc.org For example, a palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov Additionally, visible-light photoredox catalysis has enabled the direct C-H sulfonylation of aniline derivatives with sulfinate salts. rsc.org This mild approach involves the generation of sulfonyl radicals from stable sulfinate salts, which then couple with aniline derivatives, showing a preference for the least hindered ortho position. rsc.org Computational studies have also explored the mechanism of sulfonation with SO₃, suggesting that in nonpolar media, the reaction may proceed through a concerted mechanism or involve two molecules of SO₃, rather than the classic SEAr pathway with a single SO₃ molecule. acs.org
| Method | Sulfonylating Agent/Source | Key Features | Reference |
|---|---|---|---|
| Classic Aromatic Sulfonation | H₂SO₄ / SO₃ | Reversible reaction; forms sulfonic acids. | wikipedia.org |
| Chlorosulfonation | Chlorosulfuric Acid (HSO₃Cl) | Forms sulfonyl chlorides, which are versatile intermediates. | wikipedia.orglibretexts.org |
| Pd-Catalyzed Chlorosulfonylation | Arylboronic Acids + SO₂Cl₂ precursor | Mild conditions with broad functional group tolerance. | nih.gov |
| Photoredox-Catalyzed C-H Sulfonylation | Sulfinate Salts | Mild, visible-light mediated; directly functionalizes anilines. | rsc.org |
Sandmeyer Chlorosulfonylation using Sulfur Dioxide Surrogates
The synthesis of sulfonyl chlorides, crucial precursors to sulfonamides, has been significantly advanced by the use of sulfur dioxide surrogates in Sandmeyer-type reactions. nih.govorganic-chemistry.org Traditional methods often rely on oxidative chlorination of thiols, which can have functional group compatibility issues. acs.org A modern approach utilizes DABCO-bis(sulfur dioxide) (DABSO) as a stable, crystalline, and easily handled substitute for gaseous sulfur dioxide. nih.govresearchgate.net
This novel Sandmeyer chlorosulfonylation involves reacting feedstock anilines with DABSO in the presence of hydrochloric acid (HCl) and a copper catalyst. nih.govacs.org The reaction proceeds under mild conditions and demonstrates a broad scope, successfully converting a wide range of carbo- and heterocyclic anilines into their corresponding sulfonyl chlorides or directly into sulfonamides in high yields. nih.govacs.org A key advantage of this protocol is that the highly energetic aryl diazonium intermediate is generated in situ and does not accumulate, making the process inherently safer and operationally simpler. nih.govorganic-chemistry.org The scalability of this method has been demonstrated on a 20-gram scale, yielding the desired product in high purity. nih.govresearchgate.net
Control experiments have confirmed that the reaction proceeds through the typical diazonium mechanism. nih.govacs.org For instance, the pre-formation of a diazonium intermediate from p-anisidine, followed by the addition of DABSO and CuCl₂, resulted in the formation of the corresponding sulfonyl chloride. nih.govacs.org
Table 1: Key Features of Sandmeyer Chlorosulfonylation with DABSO
| Feature | Description | Reference |
|---|---|---|
| SO₂ Surrogate | DABCO-bis(sulfur dioxide) (DABSO) | nih.gov |
| Catalyst | Copper (Cu) catalyst, such as CuCl₂ | nih.gov |
| Key Advantages | Mild reaction conditions, high yields, operational safety (in situ diazonium formation), scalability. | nih.govorganic-chemistry.orgacs.org |
| Substrate Scope | Wide range of carbo- and heterocyclic anilines. | nih.gov |
| Products | Aryl sulfonyl chlorides or aryl sulfonamides. | nih.govresearchgate.net |
Catalyst-Mediated Sulfonamide Synthesis from Sulfonyl Chlorides and Aromatic Amines
The formation of the sulfonamide bond from sulfonyl chlorides and aromatic amines is a cornerstone reaction in medicinal chemistry. thieme-connect.com Modern methodologies employ various catalytic systems to enhance the efficiency, scope, and mildness of this transformation. Copper-catalyzed systems have proven effective for the aminosulfonylation of aryldiazonium tetrafluoroborates using DABSO and N-chloroamines, proceeding under mild conditions to afford a wide range of sulfonamides. organic-chemistry.org Mechanistic studies suggest that these reactions can involve a merger of a radical process and transition-metal catalysis. organic-chemistry.org
Another innovative strategy involves a copper-catalyzed aromatic decarboxylative halosulfonylation. nih.gov This method allows for the one-pot synthesis of sulfonamides from readily available aryl carboxylic acids and amines, circumventing the need to isolate the highly reactive sulfonyl chloride intermediates. nih.govacs.org The process leverages copper ligand-to-metal charge transfer (LMCT) to generate aryl radicals from the carboxylic acids. nih.govacs.org
Furthermore, synergetic photoredox and copper catalysis have been employed to synthesize sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This approach is notable for its ability to engage electron-deficient amines, which are often poor nucleophiles in traditional sulfonamide syntheses. acs.org The development of catalyst systems, such as magnetic nanoparticle-supported copper catalysts, also facilitates easier product purification and catalyst recycling. jsynthchem.com
Table 2: Comparison of Catalytic Sulfonamide Synthesis Methods
| Method | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Aminosulfonylation | Copper-catalyzed | Uses aryldiazonium salts, DABSO, and N-chloroamines; mild conditions. | organic-chemistry.org |
| Decarboxylative Halosulfonylation | Copper-catalyzed (LMCT) | Starts from aryl carboxylic acids and amines; one-pot synthesis. | nih.govacs.org |
| Photoredox/Copper Synergy | Photoredox and Copper Catalysis | Uses aryl radical precursors; effective for electron-deficient amines. | acs.org |
Green Chemistry Principles in Sulfonylaniline Synthesis
The integration of green chemistry principles into the synthesis of sulfonylanilines is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves designing eco-friendly synthetic routes, utilizing sustainable catalytic systems, and optimizing reactions to maximize atom economy and minimize waste.
Environmentally Benign Synthetic Routes for Substituted Anilines
The synthesis of substituted anilines, the foundational precursors for many sulfonylanilines, has been a focus of green chemistry research. researchgate.net Traditional methods for producing anilines often involve harsh conditions, such as the reduction of nitrobenzenes using metal catalysts at high temperatures and pressures, which are energy-intensive and can generate significant waste. specchemonline.com
Modern, greener alternatives are being actively developed. One approach involves the use of microwave-assisted synthesis, which can produce anilines from activated aryl halides in aqueous ammonium (B1175870) hydroxide, eliminating the need for organic solvents and metal catalysts. tandfonline.com This method is noted for its high yields, reduced reaction times, and simple work-up procedures. tandfonline.com Photocatalysis offers another environmentally friendly pathway, using visible light to drive the reduction of nitroaromatics to anilines. kau.edu.sa For example, phosphor-doped titanium dioxide nanostructures have shown enhanced photocatalytic activity and stability for this transformation. kau.edu.sa
Biocatalysis is also emerging as a powerful tool for the green synthesis of aromatic amines. researchgate.net Whole-cell biocatalysis systems have been engineered to produce benzylamine (B48309) and its analogues from renewable feedstocks like L-phenylalanine through multi-step enzymatic cascades. researchgate.net Additionally, catalyst- and additive-free methods are being explored, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through an imine condensation–isoaromatization pathway under mild conditions. beilstein-journals.orgnih.govnih.gov
Catalytic Systems for Sustainable Aromatic Amine Production
The development of sustainable catalytic systems is paramount for the large-scale production of aromatic amines. nih.gov Continuous-flow hydrogenation of nitroaromatic compounds represents a significant advancement over traditional batch methods, offering enhanced efficiency, safety, and scalability. nih.govresearchgate.net These systems often employ heterogeneous catalysts, such as bimetallic nanoparticles or metal-organic frameworks, which exhibit improved stability and selectivity. nih.govresearchgate.net
Researchers at the University of Glasgow have developed a method for creating anilines at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com This electrochemical approach avoids high energy inputs and the use of precious metal catalysts, delivering protons and electrons from water electrolysis to the nitrobenzene (B124822) substrates. specchemonline.com This technique has demonstrated high yields (>99% in some cases) for a variety of nitrobenzenes. specchemonline.com
The choice of catalyst is critical in amination reactions. For instance, in the amination of phenols to produce anilines, catalysts like Pd/C and Pt/C have shown higher selectivity towards aniline compared to Ru/C or Rh/C, which tend to favor the production of cyclohexylamine. rsc.org The use of green solvents, such as water, in these catalytic processes further enhances their environmental profile. rsc.org
Atom Economy and Waste Reduction in Related Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comresearchgate.net Maximizing atom economy is essential for minimizing waste and creating more sustainable synthetic processes. jk-sci.comjocpr.com
In the context of aniline synthesis, the traditional Béchamp process for reducing nitrobenzene has a poor atom economy of only 35% and generates large volumes of iron oxide sludge. rsc.org In contrast, the catalytic hydrogenation of nitrobenzene has a significantly better atom economy of 72%, with water being the only byproduct. rsc.org This highlights the substantial environmental benefits of switching to catalytic methods. rsc.org
Strategies to improve atom economy and reduce waste in sulfonylaniline synthesis include:
Designing One-Pot Reactions: Combining multiple synthetic steps into a single procedure, as seen in the one-pot conversion of carboxylic acids to sulfonamides, reduces the need for purification of intermediates, thereby saving solvents and energy and minimizing waste. nih.govnih.gov
Utilizing Catalysts: Catalysts improve reaction efficiency and can enable reactions with higher atom economy, such as addition reactions, which theoretically have 100% atom economy. jk-sci.com
Avoiding Stoichiometric Reagents: Replacing stoichiometric reagents with catalytic alternatives is a key strategy. For example, using catalytic amounts of a base in sulfonamide synthesis is preferable to using it in stoichiometric quantities. researchgate.net
Minimizing Derivatization: Reducing the use of protecting groups and other temporary modifications simplifies synthetic routes, consumes fewer resources, and generates less waste. nih.gov
By focusing on these principles, the chemical industry can develop more efficient and environmentally responsible pathways for the production of 3-(Methylsulfonyl)aniline (B181093) hydrochloride and related compounds.
Reaction Mechanism Elucidation in Sulfonylaniline Formation
Understanding the reaction mechanisms involved in the formation of sulfonylanilines is fundamental to optimizing existing synthetic methods and designing new, more efficient routes. Key mechanistic pathways include the radical-nucleophilic aromatic substitution in the Sandmeyer reaction and various mechanisms in catalyst-mediated sulfonamide synthesis.
The Sandmeyer reaction, used to convert aryl diazonium salts into aryl halides or, in this context, aryl sulfonyl chlorides, is a classic example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orgbyjus.com The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This transfer results in the formation of an aryl radical and the release of dinitrogen gas (N₂), along with the oxidation of the catalyst to copper(II). wikipedia.orgbyjus.com The aryl radical then reacts with a species bound to the copper(II) center, or with a free anion, to form the final product and regenerate the copper(I) catalyst, thus completing the catalytic cycle. wikipedia.org The detection of biaryl byproducts in these reactions provides strong evidence for the involvement of an aryl radical intermediate. wikipedia.org
In the specific case of Sandmeyer chlorosulfonylation using DABSO, the reaction begins with the formation of the aryl diazonium salt from the aniline precursor. nih.gov This is followed by the copper(I)-catalyzed decomposition of the diazonium salt to an aryl radical. This radical is then trapped by sulfur dioxide (released from the DABSO surrogate), and subsequent reaction with a chloride source affords the aryl sulfonyl chloride. nih.govorganic-chemistry.org
The formation of the sulfonamide bond itself can proceed through several mechanisms depending on the specific methodology. The most common method, the reaction between a sulfonyl chloride and an amine, is a nucleophilic acyl substitution-type reaction at the sulfur center. ijpsjournal.com However, in many modern catalytic systems, radical pathways are prevalent. For instance, copper-catalyzed aminosulfonylation of aryldiazonium salts is suggested to involve a radical process. organic-chemistry.org Similarly, the decarboxylative halosulfonylation initiated by copper ligand-to-metal charge transfer (LMCT) proceeds via the formation of an aryl radical from a carboxylic acid precursor. nih.govacs.org
Investigations into the thermal rearrangement of arylsulfamates to para-sulfonyl anilines have shed light on other potential mechanisms. researchgate.netnih.gov These studies confirmed the formation of a key N(sp²)-SO₃ intermediate and pointed towards an intermolecular mechanism. researchgate.netnih.gov Under thermal conditions, sulfur trioxide can be released from an N-sulfamate intermediate, which then participates in an intermolecular electrophilic aromatic substitution (SEAr) with another aniline molecule to yield the C-sulfonated product. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-(Methylsulfonyl)aniline hydrochloride |
| Sulfur dioxide |
| DABCO-bis(sulfur dioxide) (DABSO) |
| Hydrochloric acid |
| p-Anisidine |
| Copper(II) chloride (CuCl₂) |
| N-chloroamines |
| Aryldiazonium tetrafluoroborates |
| Titanium dioxide |
| L-phenylalanine |
| Benzylamine |
| Cyclohexylamine |
| Dinitrogen |
Mechanistic Studies of Aromatic Amine Functionalization
The functionalization of aromatic amines is fundamentally governed by the principles of electrophilic aromatic substitution, where the amino group (-NH₂) powerfully influences the reaction's course. The mechanism of sulfonation, a key transformation for installing the methylsulfonyl group, provides a classic example.
In this reaction, the electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from fuming sulfuric acid. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a standard electrophilic aromatic substitution mechanism:
Activation of the Electrophile : In the presence of a strong acid like sulfuric acid, sulfur trioxide becomes protonated, forming the highly electrophilic HSO₃⁺. masterorganicchemistry.com
Nucleophilic Attack : The π-electron system of the aniline ring attacks the electrophile (SO₃ or HSO₃⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org
Deprotonation : A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom that formed the new bond with the sulfur, restoring the ring's aromaticity and yielding the sulfonic acid product. masterorganicchemistry.comlibretexts.org
The amino group is a strong activating, ortho, para-director due to its ability to donate lone-pair electrons into the aromatic ring, stabilizing the arenium ion intermediate when attack occurs at these positions. However, the synthesis of 3-(methylsulfonyl)aniline requires substitution at the meta position. This is achieved by protonating the amino group under strongly acidic conditions to form the anilinium ion (-NH₃⁺). This positively charged group is strongly deactivating and becomes a meta-director through an inductive effect, directing the incoming electrophile to the desired position.
Beyond classical electrophilic substitution, modern functionalization methods involve different mechanistic pathways. For instance, palladium-catalyzed direct sulfonylation of benzylamines has been shown to involve radical species. researchgate.net Similarly, cobalt-catalyzed C-H sulfonylation with the insertion of sulfur dioxide also proceeds via a radical pathway. researchgate.net Another approach involves the aminosulfonylation of aromatic amines using sulfur dioxide and hydrazines, where an in situ generated diazonium ion is a key intermediate in the process. researchgate.net
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis is pivotal in modern organic synthesis for developing efficient and selective methods for aromatic amine functionalization. Catalysts can lower activation energies, increase reaction rates, and provide control over regioselectivity, often under milder conditions than traditional methods.
Transition metal catalysis, particularly with palladium and copper, has been extensively developed for C-N and C-S bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds, allowing the synthesis of complex anilines from aryl halides or triflates. galchimia.com While not a direct route to 3-(methylsulfonyl)aniline, it is fundamental for creating diverse aniline derivatives.
More directly relevant catalytic strategies include:
Palladium-Catalyzed Sulfonylation : A Pd(II)-catalyzed direct sulfonylation of benzylamines with sodium sulfinates has been developed, demonstrating high regioselectivity. researchgate.net This method highlights the use of removable directing groups to control the position of functionalization.
Copper and Cobalt Catalysis : Inexpensive cobalt catalysts have been used for the C-H sulfonylation of quinolines via the insertion of sulfur dioxide, showcasing excellent selectivity without the need for oxidants or additives. researchgate.net Copper catalysts are also employed in amination reactions, such as in the Chan-Lam coupling, which connects amines with arylboronic acids. galchimia.com A β-diketiminato copper(I) catalyst has been specifically shown to enable the C-H amination of anilines. nih.gov
Photoredox Catalysis : Recent advancements have combined photoredox and cobalt catalysis in a dehydrogenative coupling strategy to prepare anilines from amines and ketones, generating the aromatic ring in situ. galchimia.com This innovative approach circumvents the need for pre-functionalized arenes.
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Pd(II) with Removable Directing Group | Direct C-H Sulfonylation | High regioselectivity for sulfonylated benzylamines. | researchgate.net |
| Cobalt Catalyst | C-H Sulfonylation with SO₂ Insertion | No oxidant or additive needed; excellent C5-selectivity in quinolines. | researchgate.net |
| Pd/Cu Cooperative Catalysis | One-Pot Arylsulfonamide Synthesis | Ligand-free synthesis from aryl iodides, DABSO, and O-benzoyl hydroxylamines. | researchgate.net |
| β-diketiminato Copper(I) | C-H Amination | Enables amination with anilines at low catalyst loadings, including on unactivated C-H bonds. | nih.gov |
| Photoredox (Ir) / Cobalt Co-catalyst | Dehydrogenative Coupling | Synthesizes anilines from amines and ketones, forming the aromatic ring in the process. | galchimia.com |
Stereochemical and Regiochemical Control in Substituent Introduction
Regiochemical Control
Achieving precise regiochemical control—the ability to introduce a substituent at a specific position on the aromatic ring—is a central challenge in the synthesis of substituted anilines like 3-(methylsulfonyl)aniline. As discussed, the directing effect of the amino group is paramount. While the -NH₂ group is an ortho, para-director, its protonated form, the anilinium ion (-NH₃⁺), is a meta-director. This switch in directing ability is a classic and effective strategy for synthesizing meta-substituted anilines via electrophilic aromatic substitution.
| Condition | Form of Amine | Directing Effect | Resulting Isomer(s) |
| Neutral / Basic | Aniline (-NH₂) | ortho, para | ortho and para |
| Strongly Acidic | Anilinium (-NH₃⁺) | meta | meta |
An alternative regiochemical strategy involves starting with a precursor that already contains a meta-directing group. For example, one could begin with nitrobenzene, introduce the methylsulfonyl group at the meta position, and then reduce the nitro group to an amine. This multi-step sequence circumvents the need to control the directing effect of the amine itself.
Modern methods offer more sophisticated control. The regioselectivity of reactions like iodination can be switched between ortho and para products by simply changing the reaction conditions. researchgate.net Furthermore, sulfonic acid groups themselves can be used as reversible protecting or directing groups; they can be installed to block a certain position, another substituent can be added, and then the sulfonic acid group can be removed under dilute acidic conditions. wikipedia.org
Stereochemical Control
While this compound itself is an achiral molecule, the principles of stereochemical control are vital for the synthesis of its chiral derivatives, which are common in medicinal chemistry. A key area where this is relevant is in the synthesis of sulfonimidamides, which are bioisosteres of sulfonamides where one oxygen atom is replaced by an imino group. wur.nl This substitution creates a chiral center at the sulfur atom.
Recent research has demonstrated the enantiospecific synthesis of aniline-derived sulfonimidamides. wur.nl This was achieved through the reaction of chiral sulfonimidoyl fluorides with various anilines in the presence of calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). The reaction proceeds with a complete inversion of the configuration at the sulfur stereocenter, indicative of an Sₙ2-like mechanism. wur.nl Computational and experimental studies suggest that the Ca²⁺ ion coordinates to the sulfonimidoyl group in a chelate fashion, activating it for nucleophilic attack by the aniline and facilitating the departure of the fluoride (B91410) leaving group. wur.nl This methodology allows for the synthesis of highly enantioenriched sulfonimidamides, demonstrating precise control over the stereochemistry of the sulfur center.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR for Structural Confirmation
One-dimensional ¹H and ¹³C NMR are the cornerstones of structural elucidation. For 3-(Methylsulfonyl)aniline (B181093), these techniques confirm the presence and arrangement of its constituent atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(Methylsulfonyl)aniline displays characteristic signals for the aromatic protons and the methyl group protons. The aromatic region typically shows complex splitting patterns due to the spin-spin coupling between non-equivalent protons on the benzene (B151609) ring. The integration of these signals confirms the number of protons in each environment. The methylsulfonyl group gives rise to a singlet in the upfield region, integrating to three protons.
Upon formation of the hydrochloride salt, the protonation of the aniline (B41778) nitrogen to an ammonium (B1175870) group (-NH₃⁺) is expected to induce significant downfield shifts for the aromatic protons, particularly those ortho and para to the ammonium group, due to the increased electron-withdrawing nature of the substituent. The NH₃⁺ protons themselves would likely appear as a broad signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 3-(Methylsulfonyl)aniline provides a count of the unique carbon environments. The spectrum will show distinct signals for the methyl carbon of the sulfonyl group and for each of the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the amino and methylsulfonyl substituents.
Protonation of the amino group to form the hydrochloride salt would also affect the ¹³C chemical shifts. The carbon atom bonded to the nitrogen (C3) would experience a downfield shift, and the other aromatic carbon signals would also be perturbed due to the change in the electronic landscape of the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-(Methylsulfonyl)aniline and its Hydrochloride Salt
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) - Free Base | Predicted Chemical Shift (ppm) - Hydrochloride Salt | Notes |
|---|---|---|---|---|
| ¹H | Aromatic Protons | 6.5 - 7.5 | 7.0 - 8.0 | Complex multiplet patterns expected. Downfield shift upon protonation. |
| ¹H | -SO₂CH₃ | ~3.0 | ~3.1 | Singlet, minor shift expected. |
| ¹H | -NH₂ / -NH₃⁺ | Broad, ~3.5-4.5 | Broad, downfield | Position is solvent and concentration dependent. |
| ¹³C | Aromatic Carbons | 110 - 150 | 115 - 155 | Shifts depend on substitution pattern. C-N carbon shifts downfield upon protonation. |
| ¹³C | -SO₂CH₃ | ~45 | ~45 | Relatively insensitive to protonation of the amine. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity around the benzene ring. Cross-peaks in the COSY spectrum would connect signals from protons that are spin-coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
Solid-State NMR for Polymorphism and Crystal Structure Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For a crystalline compound like 3-(Methylsulfonyl)aniline hydrochloride, ssNMR can provide insights that are not accessible from solution-state NMR. It is particularly useful for characterizing polymorphism, where a compound can exist in different crystal forms with distinct physical properties. nih.govrsc.orgrsc.org Different polymorphs will generally give rise to different ssNMR spectra due to variations in the local chemical environments and intermolecular interactions in the crystal lattice. nih.govrsc.orgrsc.org Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CPMAS) can enhance the signals of less abundant nuclei like ¹³C, providing detailed structural information about the solid material. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared Spectroscopy for Sulfonyl and Amine Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. In 3-(Methylsulfonyl)aniline, the characteristic absorption bands for the sulfonyl and amine groups are prominent features of the spectrum.
Sulfonyl Group (-SO₂-): The methylsulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Amine Group (-NH₂): A primary aromatic amine shows two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. An N-H bending (scissoring) vibration is also typically observed around 1650-1580 cm⁻¹. researchgate.net
Upon formation of the hydrochloride salt, the -NH₂ group is converted to an -NH₃⁺ group. This results in the disappearance of the characteristic primary amine N-H stretches and the appearance of broad, strong absorption bands for the N-H stretching of the ammonium ion, typically in the 3200-2800 cm⁻¹ range. The N-H bending vibrations for the -NH₃⁺ group also shift.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) - Free Base | Expected Frequency Range (cm⁻¹) - Hydrochloride Salt |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| -NH₂ | Stretching (asymmetric & symmetric) | 3500 - 3300 | Absent |
| -NH₃⁺ | Stretching | Absent | Broad, 3200 - 2800 |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |
| -NH₂ | Bending (scissoring) | 1650 - 1580 | Absent |
| -NH₃⁺ | Bending | Absent | ~1600 and ~1500 |
| -SO₂- | Asymmetric Stretching | 1350 - 1300 | 1350 - 1300 |
| -SO₂- | Symmetric Stretching | 1160 - 1120 | 1160 - 1120 |
Raman Spectroscopy in Structural Investigations
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can give strong signals in the Raman spectrum. The aromatic ring vibrations in this compound are expected to produce characteristic Raman shifts. The sulfonyl group also has distinct Raman signals. This technique can be particularly useful for studying the low-frequency modes related to the crystal lattice, which can provide additional information about polymorphism.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished from conventional mass spectrometry by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, often to sub-parts-per-million (ppm) levels. longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. longdom.org For this compound, the analysis would be performed on the protonated cation, [M+H]⁺, of the free base. The high mass accuracy of HRMS helps to confidently discriminate between compounds with similar nominal masses. longdom.org
The theoretical exact mass of the protonated molecule is calculated based on the masses of its most abundant isotopes. This calculated value is then compared to the experimentally measured mass to confirm the elemental composition.
Table 1: Theoretical Exact Mass of Protonated 3-(Methylsulfonyl)aniline
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉NO₂S |
| Ion Formula | [C₇H₁₀NO₂S]⁺ |
Note: The table reflects the mass of the protonated free base, which is the species typically observed in positive-ion ESI-HRMS.
Fragmentation Pathways in Sulfonylaniline Compounds
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the protonated molecule) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. Aromatic sulfonamide compounds exhibit characteristic fragmentation pathways. nih.gov
One of the most common fragmentation pathways for arylsulfonamides involves the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement is influenced by substituents on the aromatic ring. nih.gov Other significant fragmentation patterns in sulfonamides arise from the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. researchgate.net
For 3-(Methylsulfonyl)aniline, key fragmentation events would include:
Loss of the methyl radical (•CH₃): Cleavage of the S-CH₃ bond.
Loss of sulfur dioxide (SO₂): A characteristic rearrangement for arylsulfonamides.
Cleavage of the Aryl-S bond: Breaking the bond between the benzene ring and the sulfur atom.
Table 2: Proposed Key Fragment Ions of Protonated 3-(Methylsulfonyl)aniline in MS/MS
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Theoretical) |
|---|---|---|---|
| 172.04 | [M+H - •CH₃]⁺ | •CH₃ | 157.02 |
| 172.04 | [M+H - SO₂]⁺ | SO₂ | 108.08 |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction is a primary technique for investigating the solid-state structure of materials, providing definitive information on the arrangement of atoms within a crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-Crystal X-ray Diffraction (SCXRD) is a non-destructive analytical method that provides precise and detailed information about the three-dimensional structure of a crystalline substance. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the absolute arrangement of atoms in space. carleton.edu
An SCXRD analysis of this compound would, upon successful growth of a suitable single crystal, yield a definitive structural model. nih.gov This data is crucial for confirming the molecular connectivity and conformation in the solid state, as well as understanding intermolecular interactions such as hydrogen bonding and crystal packing.
Table 3: Representative Data Obtained from a Single-Crystal XRD Experiment
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions (a, b, c) | Lattice parameters in Å |
| Unit Cell Angles (α, β, γ) | Lattice parameters in degrees |
| Volume (V) | Volume of the unit cell in ų |
| Z | Number of molecules per unit cell |
Powder X-ray Diffraction for Polymorphic Forms and Crystallinity
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. units.it It is widely used in pharmaceutical sciences to identify crystalline phases, assess the degree of crystallinity, and screen for polymorphism—the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.comnih.gov Different polymorphs of a substance can exhibit distinct physical properties. americanpharmaceuticalreview.com
Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form. researchgate.net The pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). For this compound, PXRD would be used to:
Characterize the crystalline form of a given batch.
Detect the presence of different polymorphic forms or impurities. rigaku.com
Monitor phase transformations that may occur under different conditions (e.g., temperature, humidity).
Distinguish between crystalline and amorphous material. americanpharmaceuticalreview.com
Table 4: Hypothetical Powder X-ray Diffraction Peak List for a Crystalline Form of this compound
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 10.5 | 85 |
| 12.8 | 45 |
| 15.2 | 100 |
| 18.9 | 60 |
| 21.1 | 95 |
| 23.7 | 70 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure and reactivity patterns of molecules. These methods provide detailed information on molecular geometries, electronic properties, and reactive sites.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For 3-(Methylsulfonyl)aniline (B181093) hydrochloride, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set, can predict key structural parameters. These calculations would model the molecule to find its lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles.
The structure of 3-(Methylsulfonyl)aniline features an electron-donating aniline (B41778) moiety and a potent electron-withdrawing methylsulfonyl group. DFT calculations can quantify the electronic effects of these substituents on the benzene (B151609) ring, such as changes in electron density and charge distribution. The hydrochloride salt form means the aniline's amino group is protonated (-NH3+), which significantly alters its electronic influence, making it strongly electron-withdrawing and a hydrogen bond donor.
Table 1: Representative DFT-Calculated Properties for Substituted Anilines This table presents conceptual data for similar compounds to illustrate the outputs of DFT calculations, as specific experimental or calculated values for 3-(Methylsulfonyl)aniline hydrochloride are not readily available in the cited literature.
| Parameter | Aniline | 4-Nitroaniline | 3-(Methylsulfonyl)aniline (neutral) |
|---|---|---|---|
| C-N Bond Length (Å) | ~1.40 | ~1.38 | ~1.39 |
| C-S Bond Length (Å) | N/A | N/A | ~1.77 |
| Dipole Moment (Debye) | ~1.5 | ~6.9 | ~5.0 |
| Charge on Nitrogen | Negative | Less Negative | Negative |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
In sulfonylaniline derivatives, the electronic properties are governed by a "push-pull" system. The aniline nitrogen atom acts as an electron donor (the "push" component), increasing the energy of the HOMO. Conversely, the sulfonyl group is a strong electron acceptor (the "pull" component), which lowers the energy of the LUMO. researchgate.net This interaction reduces the HOMO-LUMO energy gap, which is a critical indicator of molecular reactivity; a smaller gap typically implies higher reactivity. For this compound, the protonation of the amino group would significantly lower the HOMO energy, making the molecule less susceptible to electrophilic attack compared to its neutral form.
Table 2: Conceptual Frontier Orbital Energies and Energy Gaps Illustrative values based on trends observed in substituted benzene derivatives.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |
|---|---|---|---|---|
| Benzene | -6.7 | -1.2 | 5.5 | Low |
| Aniline | -5.5 | -0.8 | 4.7 | Moderate |
| Nitrobenzene (B124822) | -7.1 | -2.8 | 4.3 | High |
| 2,6-bis(methylsulfonyl)aniline | -6.5 | -2.1 | 4.4 | High |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. In an MEP map, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), which are attractive to nucleophiles.
For this compound, the MEP map would be expected to show:
High positive potential (blue) around the hydrogen atoms of the protonated amino group (-NH3+), making this site a strong hydrogen bond donor.
High negative potential (red) around the oxygen atoms of the methylsulfonyl group, indicating their role as potential hydrogen bond acceptors or sites for interaction with electrophiles.
A varied potential across the aromatic ring, influenced by the competing electronic effects of the substituents.
This analysis is critical for predicting non-covalent interactions, which are key to understanding how the molecule might bind to a biological target.
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the movement and conformational flexibility of molecules over time.
Sulfonylaniline derivatives possess conformational flexibility, primarily due to rotation around the aryl-sulfur and aryl-nitrogen bonds. MD simulations can explore the potential energy landscape of this compound to identify the most stable conformers and the energy barriers between them. These simulations would also model the molecule's interaction with solvent molecules (e.g., water), revealing how solvation influences its preferred shape and the dynamics of its functional groups. The charged -NH3+ group would be expected to form strong, stable hydrogen bonds with polar solvents.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
For this compound, docking studies could be performed against various biological targets. Sulfonamide-containing molecules are known to inhibit enzymes such as carbonic anhydrases and certain kinases. A docking simulation would place the molecule into the active site of a target protein and calculate a binding affinity score based on intermolecular interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
For example, in a hypothetical docking study with a kinase, the following interactions might be predicted:
The protonated amino group could form strong hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pocket.
The sulfonyl oxygens could act as hydrogen bond acceptors with backbone amide groups or basic residues (e.g., lysine, arginine).
The benzene ring could form hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tyrosine.
Studies on similar meta-substituted anilines have shown their potential to achieve high selectivity as kinase inhibitors, demonstrating the utility of this molecular scaffold in drug design. acs.org
Table 3: Potential Intermolecular Interactions in Ligand-Target Docking This table summarizes the types of interactions that would be analyzed in a typical docking study of this compound.
| Molecular Group of Ligand | Potential Interacting Partner on Protein | Type of Interaction |
|---|---|---|
| Ammonium (B1175870) Group (-NH3+) | Aspartate, Glutamate, Carbonyl backbone | Hydrogen Bonding, Salt Bridge |
| Sulfonyl Group (-SO2-) | Arginine, Lysine, Amide backbone | Hydrogen Bonding |
| Aromatic Ring | Phenylalanine, Tyrosine, Leucine, Valine | π-Stacking, Hydrophobic Interaction |
| Methyl Group (-CH3) | Alanine, Leucine, Isoleucine | Hydrophobic Interaction |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| 4-Nitroaniline |
| Benzene |
| Nitrobenzene |
| 2,6-bis(methylsulfonyl)aniline |
| Aspartate |
| Glutamate |
| Lysine |
| Arginine |
| Phenylalanine |
| Tyrosine |
| Leucine |
| Valine |
| Alanine |
| Isoleucine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can rationalize the activity of known compounds and predict the efficacy of novel, yet-to-be-synthesized molecules. For aniline derivatives, including those with a methylsulfonyl group, QSAR serves as a critical tool in drug discovery and environmental toxicology to understand how structural modifications influence biological interactions. researchgate.netresearchgate.net
The foundation of any QSAR model lies in the selection and calculation of molecular descriptors that effectively capture the structural variations within a series of compounds and relate them to a specific biological endpoint. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For aniline derivatives, various studies have identified key descriptors that correlate with activities ranging from lipophilicity to specific enzyme inhibition. nih.govresearchgate.net
A study on the lipophilicity of 81 aniline derivatives utilized quantum mechanical calculations to identify several descriptors with a strong correlation to this property. nih.gov These included the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity (ω/eV), among others. nih.gov Similarly, QSAR models developed to predict the algal toxicity of aniline and phenol (B47542) derivatives found that descriptors such as the maximum positive charge on a hydrogen atom (maxHaaCH) and electrotopological state indices (ATSC7i, AATS7m) were significantly correlated with the half-maximal inhibitory concentration (pIC50). researchgate.net
In the context of specific therapeutic targets, a 3D-QSAR study on 1,2,4-triazine (B1199460) derivatives containing a methylsulfonyl phenyl moiety identified crucial structural features for cyclooxygenase-2 (COX-2) inhibition. nih.gov Such 3D-QSAR approaches generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, these models can indicate where bulky groups, electronegative potentials, or hydrogen bond donors would enhance or diminish the biological response. researchgate.net Another analysis of halogen-substituted aniline derivatives highlighted the importance of electrostatic properties at specific positions on the aniline ring for their bioactivity. researchgate.net
The following table summarizes various structural descriptors and their correlation with biological activities in studies involving aniline and related compounds.
| Descriptor Type | Descriptor Example | Abbreviation | Correlated Biological Activity | Reference |
| Hydrophobic | Moriguchi Octanol-Water Partition Coefficient | MLOGP | Lipophilicity | nih.gov |
| Steric/Topological | van der Waals Volume | vWV | Lipophilicity | nih.gov |
| Electronic | Electrophilicity | ω/eV | Lipophilicity | nih.gov |
| Electronic | Sum of E-states on non-substituted aromatic carbons | SaaCH | Algal Toxicity | researchgate.net |
| 3D Fields | Steric, Electrostatic, Hydrophobic Fields | CoMFA/CoMSIA | Enzyme Inhibition (e.g., COX-2) | nih.gov |
This table is interactive. Users can sort the columns to view the data as needed.
A primary application of robust QSAR models is to guide the design of new derivatives with improved potency and desired properties. Once a statistically validated QSAR model is established, it can be used to predict the biological activity of a virtual library of compounds before committing resources to their chemical synthesis and biological testing. kfupm.edu.sahanyang.ac.kr This in silico screening process significantly accelerates the discovery of lead candidates. researchgate.net
The process typically involves creating a virtual library of derivatives based on a core scaffold, such as 3-(methylsulfonyl)aniline. Modifications can include adding various substituents at different positions on the aromatic ring or altering functional groups. The molecular descriptors for these designed compounds are then calculated, and their biological activities are predicted using the established QSAR equation or model.
For example, QSAR models based on Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) have been developed to design novel pyridazine (B1198779) derivatives as corrosion inhibitors. kfupm.edu.sahanyang.ac.kr Similarly, 3D-QSAR studies on purine-based inhibitors of the Bcr-Abl protein, which is implicated in chronic myeloid leukemia, have guided the design of new derivatives with potentially enhanced efficacy against drug-resistant mutations. nih.gov The models provide insights into the structural requirements for optimal interaction with the biological target, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. nih.gov
By leveraging these predictive models, researchers can explore a vast chemical space efficiently, focusing on derivatives that are most likely to exhibit the desired biological effect. This rational, model-driven approach to drug design minimizes trial-and-error synthesis and enhances the probability of discovering novel and effective therapeutic agents.
Applications in Advanced Organic Synthesis and Material Science
Utilization as Key Intermediates in Complex Molecule Construction
The strategic placement of the amino and methylsulfonyl groups on the aniline (B41778) ring allows for regioselective reactions, making 3-(methylsulfonyl)aniline (B181093) hydrochloride a sought-after precursor in multi-step syntheses. It provides a scaffold upon which molecular complexity can be systematically built to yield high-value chemical entities.
The aniline moiety is a fundamental component in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov 3-(Methylsulfonyl)aniline is a suitable starting material for producing sulfonated oxindole (B195798) structures. The synthesis of oxindoles can be achieved by reacting an N-haloaniline with a β-thio carboxylic ester to form an azasulfonium salt, which is then treated with a base and subsequently an acid to facilitate ring closure. google.com The methylsulfonyl group on the aniline ring is carried through this process, resulting in a 3-sulfonated oxindole derivative. researchgate.net
Beyond oxindoles, the compound is a viable precursor for other heterocyclic systems. The direct C-H/N-H coupling is a modern strategy for synthesizing indolines, where an amine is cyclized onto an aromatic ring. nih.gov The presence of the methylsulfonyl group can influence the electronic properties of the aniline ring, thereby affecting the regioselectivity and efficiency of such cyclization reactions. Various synthetic strategies leverage aniline derivatives to create diverse heterocyclic frameworks, underscoring the potential of 3-(methylsulfonyl)aniline in this field. amazonaws.comrsc.org
The synthesis of poly-substituted anilines is crucial for developing new materials and pharmacologically active molecules. rsc.org 3-(Methylsulfonyl)aniline hydrochloride provides a meta-substituted pattern that directs further substitutions on the aromatic ring. The electron-withdrawing nature of the sulfonyl group deactivates the ortho and para positions relative to the amino group, allowing for controlled functionalization.
Methodologies such as three-component cyclo-condensation/aromatization reactions can be employed to construct highly substituted aniline cores from acyclic precursors. rsc.orgbeilstein-journals.org In these syntheses, a substituted amine acts as a key component, and the resulting aniline derivative can be further modified. This highlights the role of 3-(methylsulfonyl)aniline as a foundational unit for creating complex, poly-substituted aromatic structures. Furthermore, aniline derivatives with sulfonyl groups are used in the chemical and electrochemical synthesis of substituted poly(anilines), where the substituent influences the polymerization mechanism and the final properties of the polymer. capes.gov.br
Privileged structures are molecular frameworks that appear in numerous bioactive compounds, demonstrating an ability to interact with multiple biological targets. scielo.br The quinazoline (B50416) ring system is a prominent example of such a privileged structure, found in a variety of approved drugs. arkat-usa.orgresearchgate.netnih.gov
The synthesis of the quinazoline core often involves the reaction of an aniline derivative with other reagents. nih.govgoogle.com For instance, a common route involves reacting a substituted aniline with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by cyclization. frontiersin.org The use of a substituted aniline, such as 3-bromoaniline, has been demonstrated in the synthesis of 6-nitro-4-(3-bromophenylamino)quinazoline. frontiersin.org By analogy, this compound can be employed as the aniline component to introduce a methylsulfonyl moiety into the final quinazoline structure, thereby modulating its physicochemical and pharmacological properties.
Table 1: Synthesis of a Quinazoline Derivative Using a Substituted Aniline This table is based on a synthetic route analogous to the potential use of 3-(Methylsulfonyl)aniline.
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 5-Nitroanthranilonitrile, N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Solvent and reactant | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylimidoformamide | frontiersin.org |
| 2 | Intermediate from Step 1, 3-Bromoaniline | AcOH, reflux | 6-Nitro-4-(3-bromophenylamino)quinazoline | frontiersin.org |
Functionalization Strategies for Novel Chemical Entities
The reactivity of the primary amine group in this compound is central to its utility. This group can be readily functionalized through a wide range of reactions, including acylation, alkylation, and diazotization, to generate novel derivatives with tailored properties.
The synthesis of functionalized amine derivatives from 3-(methylsulfonyl)aniline can be achieved through various established chemical methods. researchgate.net One straightforward approach involves the reduction of a corresponding nitro-substituted precursor. For example, 3-[(phenylsulfonyl)methyl]aniline hydrochloride is synthesized by first reacting 1-nitro-3-[(phenylsulfonyl)methyl]benzene (B1393429) with iron filings in acetic acid to form an acetamide, which is then hydrolyzed with hydrochloric acid and ethanol (B145695) to yield the final aniline hydrochloride product. mdpi.com A similar pathway, starting from 3-(methylthio)aniline (B157570) and using an oxidation agent like hydrogen peroxide with a sodium tungstate (B81510) catalyst, is used to produce 3-(methylsulfonyl)aniline. chemicalbook.com
These synthetic routes demonstrate the accessibility of the core structure, which can then be subjected to further reactions to create a library of derivatives. nih.govrsc.orgscience.gov For example, the amine group can be modified to generate N-alkylated or N-acylated products, leading to compounds with potential therapeutic applications, such as in the treatment of angina pectoris. google.com
Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the real-time visualization of biological processes. nih.govmdpi.comrsc.orgrsc.org The design of these probes often incorporates aromatic amine structures, which can act as fluorophores or as reactive sites for detecting specific analytes. nih.govsci-hub.se
Aromatic secondary amines have been successfully functionalized into dyes like Bodipy to create fluorescent probes for detecting nitric oxide (NO) species. nih.gov The amine component is crucial for the probe's response mechanism. While this compound has not been explicitly cited in all probe designs, its aromatic amine moiety makes it a highly suitable candidate for incorporation into such systems. researchgate.net The electron-withdrawing methylsulfonyl group can modulate the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the resulting fluorophore. Amine-reactive probes, such as those with succinimidyl esters or sulfonyl chlorides, are designed to covalently bond with amine groups, further highlighting the utility of amine-containing compounds like 3-(methylsulfonyl)aniline in the development of advanced chemical probes. thermofisher.commdpi.com
Creation of Advanced Adsorbent Materials via Amine Grafting
The functionalization of solid supports through amine grafting is a significant strategy for developing advanced adsorbent materials. This technique enhances the surface chemistry of substrates, tailoring them for specific applications such as carbon dioxide capture or the removal of pollutants. The process typically involves chemically bonding amine-containing molecules onto the surface of a porous material, thereby introducing reactive and selective sites for adsorption.
While the use of various amine-containing compounds in this field is well-documented, specific research detailing the application of This compound for creating adsorbent materials through amine grafting is not extensively available in publicly accessible scientific literature. However, the principles of amine grafting and the chemical nature of aniline derivatives allow for a theoretical exploration of its potential role in this application.
Amine grafting fundamentally relies on the reaction between an amine compound and a solid support. nsf.gov Common substrates include silica (B1680970) gel and activated carbon, which possess surface functional groups (like hydroxyl groups on silica) that can serve as anchoring points for the amine molecules. nsf.gov The process enhances the adsorbent's capacity for capturing acidic gases, such as CO2, due to the basic nature of the grafted amine groups.
A general representation of the amine grafting process on a silica surface can be described as follows:
Surface Preparation : The substrate, such as silica gel, is often pre-treated to ensure the presence of reactive hydroxyl (-OH) groups on its surface.
Grafting Reaction : The amine-containing compound is introduced and reacts with the surface hydroxyl groups. This often involves a condensation reaction, forming a stable covalent bond between the amine molecule and the substrate. For organosilane precursors, this results in the formation of siloxane bridges. nsf.gov
Washing and Drying : Post-reaction, the material is washed to remove any unreacted amine and solvent, followed by drying to yield the final functionalized adsorbent.
The efficiency of the grafting process and the performance of the resulting adsorbent are influenced by several factors, which are often meticulously studied for different amine precursors.
| Parameter | Description | Potential Impact on Adsorbent |
| Amine Loading | The amount of amine successfully grafted onto the substrate's surface. | Higher amine loading generally leads to a higher adsorption capacity, provided the pores of the material do not become blocked. nsf.gov |
| Pore Structure of Substrate | The pore size and volume of the solid support material. | A well-developed pore structure is crucial for allowing gas molecules to access the grafted amine sites. nsf.gov |
| Grafting Conditions | Reaction parameters such as temperature, time, and solvent. | These conditions can influence the rate and extent of the grafting reaction. |
| Presence of Water | The addition of water during the grafting process. | Can increase the density of surface hydroxyl groups, potentially leading to higher amine loading. nsf.gov |
In the context of This compound , its primary amine (-NH2) group on the aniline ring would be the reactive site for grafting. Theoretically, this amine group could be covalently bonded to a suitably prepared substrate. The presence of the methylsulfonyl group (-SO2CH3) would introduce sulfur and additional oxygen atoms onto the surface, which could potentially influence the adsorbent's polarity and its affinity for specific molecules.
However, without specific experimental data, the performance characteristics of a material functionalized with 3-(Methylsulfonyl)aniline remain hypothetical. Detailed research findings, such as those presented in the table below for other amine compounds, are not available for this specific aniline derivative.
| Amine Compound Used in Grafting | Substrate | Target Adsorbate | Key Finding |
| N1-(3-trimethoxysilylpropyl)-diethylenetriamine | Silica Gel | Carbon Dioxide (CO2) | Wet-grafting methods can significantly increase amine loading and CO2 adsorption capacity, with some materials showing excellent performance in direct air capture. nsf.gov |
| Tris-(2-aminoethyl)amine | Activated Carbon | Carbon Dioxide (CO2) | Showed higher CO2 adsorption compared to non-treated activated carbon due to the presence of isolated amine groups. |
Further research would be necessary to determine the viability and effectiveness of using this compound in the synthesis of advanced adsorbent materials. Such studies would need to establish optimal grafting procedures and evaluate the resulting material's adsorption capacity, selectivity, and stability for various applications.
Biological Interaction Mechanisms and Pharmacological Research
Molecular Mechanisms of Enzyme Inhibition
The sulfonylaniline moiety is a critical pharmacophore in a variety of enzyme inhibitors. The following sections detail the inhibitory mechanisms of 3-(Methylsulfonyl)aniline (B181093) derivatives against several key enzymes.
Derivatives of 3-(Methylsulfonyl)aniline are recognized for their potent and selective inhibition of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway. The therapeutic anti-inflammatory actions of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the adverse side effects, such as gastrointestinal issues, often stem from the inhibition of the constitutive isoform, Cyclooxygenase-1 (COX-1). nih.gov
The methylsulfonyl group is a common feature in selective COX-2 inhibitors (COXIBs). nih.gov The anti-inflammatory mechanism of COX-2 inhibitors is linked to the inhibition of the NF-κB pathway. By inhibiting COX-2, the production of reactive oxygen species (ROS) is decreased, which in turn keeps NF-κB in an inactive state, thereby preventing the transcription of pro-inflammatory genes. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that the methylsulfonyl group is a key determinant for COX-2 inhibitory activity. For instance, the replacement of the methylsulfonyl group with a sulfonamide can lead to a decrease in COX-2 inhibition. nih.gov In a series of 1,3,5-triarylpyrazoline derivatives possessing a methanesulfonyl pharmacophore, the compound bearing this group was found to be a highly selective COX-2 inhibitor with a selectivity index (SI) of 10.23, which was superior to the reference drug celecoxib (B62257) (SI = 9.29). nih.gov
Table 1: COX-2 Inhibitory Activity of Selected Sulfonylaniline Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 13h | 0.55 | 5.63 | 10.23 |
| Celecoxib | 0.62 | 5.76 | 9.29 |
| Compound 4e | 2.35 | - | - |
| Compound 9h | 2.42 | - | - |
| Compound 9i | 3.34 | - | - |
Data sourced from multiple studies on sulfonylaniline and related derivatives. nih.govresearchgate.net
Sulfonamides, a class of compounds related to sulfonylanilines, are known to interact with the folate synthesis pathway, a crucial metabolic route for cell growth and division. acs.org Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and amino acids. mdpi.com
The mechanism of action of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an upstream enzyme in the folate pathway. wikipedia.org However, studies have also established a "sulphonamide-binding site" on the DHFR enzyme itself. nih.gov This interaction can be synergistic with other DHFR inhibitors like trimethoprim, leading to a more effective blockade of the folate pathway. aps.org This combined action disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to the cessation of cell growth. mdpi.com
Research has shown that there are two binding sites for sulfonamides on the DHFR enzyme, with one of them overlapping with the binding site of the coenzyme NADPH's adenine (B156593) ring. nih.gov The binding of sulfonamides to DHFR can influence the enzyme's conformation, as indicated by changes in the pKa value of a histidine residue upon sulfonamide binding. nih.gov
Beyond COX-2 and DHFR, sulfonylaniline derivatives and related sulfonamides have been found to inhibit other enzymes of therapeutic relevance.
Carbonic Anhydrases: Novel bis-sulfone derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II isozymes, with Ki values in the nanomolar range. youtube.com Similarly, certain sulfonamide derivatives have shown potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. researchgate.netuni-hamburg.de
Cholinesterases: The same series of novel bis-sulfone compounds also exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. youtube.com
Adenylate-Forming Enzymes: Acyl sulfonyladenosines, which mimic reaction intermediates, have been developed as potent inhibitors of adenylate-forming enzymes. These enzymes are involved in the activation of carboxylic acids. nih.gov
Nucleic Acid (DNA/RNA) Interaction Studies
While direct studies on the interaction of 3-(Methylsulfonyl)aniline hydrochloride with nucleic acids are limited, research on related aniline (B41778) and methylsulfonyl-containing compounds provides insights into potential mechanisms of interaction.
DNA intercalators are typically planar, aromatic, and polycyclic molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This insertion leads to a lengthening and unwinding of the DNA structure at the site of intercalation. atdbio.com Groove binders, on the other hand, are molecules that fit into the minor or major grooves of the DNA, often through non-covalent interactions. nih.gov
While there is no direct evidence of this compound acting as a classical intercalator or groove binder, some related compounds have shown such interactions. For instance, molecular docking studies of apigenin (B1666066) and its sulfamate (B1201201) derivatives have shown that these molecules bind to the minor groove of DNA. mdpi.com The presence of a sulfonamide group can contribute to the stabilization of the ligand-DNA complex through π–sulfur interactions. mdpi.com
It is important to note that aniline and its derivatives are known to cause DNA damage, which can lead to the formation of DNA adducts. nih.gov This covalent modification of DNA is a different mechanism from non-covalent intercalation or groove binding.
The interaction of small molecules with DNA can have significant consequences for cellular processes such as DNA replication and gene expression. DNA damage, such as that caused by some aniline derivatives, can compromise the fidelity of DNA replication and may even block the process. nih.gov Studies have shown that aniline exposure can lead to oxidative DNA damage, which in turn activates DNA repair pathways. acs.orgaps.org If the damage is not repaired, it can lead to mutations during replication. nih.gov
Furthermore, compounds that interact with DNA or modulate inflammatory pathways can affect gene expression. For example, the inhibition of COX-2 by sulfonylaniline derivatives can prevent the expression of pro-inflammatory genes. nih.gov In a broader context, various compounds have been shown to modulate the expression of immediate-early genes, which are rapidly and transiently activated in response to a wide variety of cellular stimuli. The modulation of inflammatory gene expression has also been observed with other classes of compounds, such as anthocyanin-rich extracts. researchgate.net
Cellular and Subcellular Interaction Analysis
Detailed experimental data on the specific cellular and subcellular interaction mechanisms of this compound are not extensively covered in the available scientific literature. The following sections outline key areas of pharmacological interest where specific research on this compound is limited.
Membrane Integrity Disruption in Antimicrobial Action
The ability of a compound to disrupt the membrane integrity of microbes is a common mechanism of antimicrobial action. This process often involves the agent inserting itself into the lipid bilayer of the bacterial cell membrane, leading to pore formation, leakage of essential intracellular components, and ultimately cell death. However, specific studies detailing the effects of this compound on bacterial membrane integrity have not been identified in the reviewed literature.
Modulation of Cellular Redox Homeostasis and Reactive Oxygen Species Generation
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through antioxidant defenses. nih.govmdpi.comnih.gov An imbalance can lead to oxidative stress, a condition implicated in various pathological processes. mdpi.com Some chemical agents exert their biological effects by modulating this balance, either by generating ROS to induce apoptosis or by enhancing antioxidant systems. nih.govmdpi.com Currently, there is a lack of specific research data demonstrating how this compound modulates cellular redox homeostasis or influences the generation of ROS. researchgate.netsciforum.netnih.gov
Receptor Binding and Signaling Pathway Modulation
The pharmacological activity of many compounds is initiated by their binding to specific cellular receptors, which in turn modulates intracellular signaling pathways that govern cellular responses. nih.govmonash.edu The aryl hydrocarbon receptor (AhR) is one such example involved in modulating antimicrobial responses through the IL-22/Stat3 signaling pathway. nih.gov Investigation into the specific receptor binding profile and the subsequent modulation of signaling cascades by this compound is an area that requires further scientific exploration, as current literature does not provide detailed findings on this topic.
Investigation of Anti-inflammatory Mechanisms
While specific data on the subcellular interactions of the 3-isomer are sparse, significant research has been conducted on the anti-inflammatory properties of the structurally related 4-(methylsulfonyl)aniline (B1202210) pharmacophore. These studies provide valuable insight into the potential mechanisms of action for this class of compounds.
In vivo and In vitro Models for Anti-inflammatory Activity
The anti-inflammatory potential of derivatives containing the 4-(methylsulfonyl)aniline moiety has been evaluated using established preclinical screening models. nih.govnih.govaccscience.comnih.govresearchgate.netwjpsonline.com A primary in vivo model used in this research is the egg-white or carrageenan-induced paw edema model in rats. nih.govnih.govnih.gov This model is a well-established method for assessing acute inflammation. nih.gov In these studies, inflammation is induced by injecting an irritant into the rat's paw, causing measurable swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling over time compared to a control group and a standard anti-inflammatory drug, such as diclofenac (B195802) sodium. nih.govnih.gov
A study involving a series of newly synthesized 4-(methylsulfonyl)aniline derivatives demonstrated significant anti-inflammatory activity in the egg-white induced rat paw edema model. All tested compounds produced a notable reduction in paw edema when administered at a dose equivalent to 3 mg/Kg of diclofenac sodium. nih.gov
In vivo Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives
| Compound | Activity Compared to Diclofenac Sodium (3 mg/Kg) | Time Interval of Significant Activity |
| Compound 11 | Significantly higher | 120–300 minutes |
| Compound 12 | Comparable | 60–240 minutes |
| Compound 13 | Comparable | All experimental times |
| Compound 14 | Significantly higher | 120–300 minutes |
| Data sourced from a study on egg-white induced paw edema in rats. nih.gov |
Selectivity against Inflammatory Targets
A key focus in the development of anti-inflammatory agents is achieving selectivity for specific inflammatory targets to minimize side effects. researchgate.netresearchgate.net The primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms: COX-1, which is involved in housekeeping functions like protecting the gastric mucosa, and COX-2, which is primarily induced during inflammation. nih.govmdpi.com
The development of drugs incorporating the 4-(methylsulfonyl)aniline pharmacophore has been driven by the goal of achieving selective inhibition of the COX-2 enzyme. nih.govnih.govresearchgate.net By selectively targeting COX-2, these agents aim to provide therapeutic anti-inflammatory effects without the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme. researchgate.netmdpi.com Research indicates that incorporating the 4-(methylsulfonyl)aniline moiety into existing NSAIDs may increase their selectivity towards the COX-2 enzyme, a hypothesis that warrants further confirmation through detailed COX-2:COX-1 inhibitory ratio assessments. nih.govnih.gov This strategic approach is considered a rational pathway for developing safer anti-inflammatory drugs. nih.gov
Antimicrobial Action and Mechanisms against Pathogens
Antibacterial Efficacy and Spectrum of Activity
No studies detailing the minimum inhibitory concentration (MIC) or the spectrum of bacterial species susceptible to this compound were found.
Biofilm Eradication Potential
Research specifically investigating the ability of this compound to inhibit or eradicate bacterial biofilms is not available.
Development of Unique Multitargeting Antimicrobials
There is no available literature that discusses the use of this compound as a basis or scaffold for developing multitargeting antimicrobial agents.
Environmental Fate, Transformation, and Degradation Pathways
Hydrolysis and Photolysis Studies of Sulfonyl Compounds
Hydrolysis of the sulfonyl group in aromatic sulfonyl compounds can occur, although sulfonyl fluorides, for example, are generally resistant to hydrolysis. nih.gov The stability of the C-S bond in the methylsulfonyl group and the N-C bond in the aniline (B41778) group will dictate the susceptibility of 3-(Methylsulfonyl)aniline (B181093) hydrochloride to hydrolysis. Studies on aromatic sulfonyl chlorides have shown that they undergo hydrolysis, and the rate of this reaction is influenced by the substituents on the aromatic ring. osti.govrsc.org For instance, the hydrolysis of various substituted benzenesulfonyl chlorides has been studied in water across a pH range of 3–11, with the data suggesting an SN2 mechanism for both neutral and alkaline conditions. rsc.org
Photolysis, or degradation by light, can also contribute to the transformation of aniline-based compounds in aquatic systems. The photodegradation of aniline in the presence of freshwater algae has been shown to be accelerated, suggesting that indirect photolysis involving reactive oxygen species can be an important pathway. nih.gov For sulfonamides, photolysis can lead to the cleavage of the molecule, with sulfanilic acid being a common degradation product. researchgate.net The degradation of aniline in aqueous solutions can also be achieved through advanced oxidation processes like electro-oxidation and UV/H2O2 treatment, which lead to mineralization or the formation of polyanilines. nih.gov
Table 1: Abiotic Degradation Pathways of Related Sulfonyl and Aniline Compounds
Compound Type Degradation Pathway Key Findings Reference Aromatic Sulfonyl Chlorides Hydrolysis Reaction mechanism is likely SN2 in both neutral and alkaline conditions. nih.gov Sulfonamides Photolysis Can lead to cleavage of the molecule, forming products like sulfanilic acid. rsc.org Aniline Photodegradation Accelerated in the presence of freshwater algae, indicating the role of reactive oxygen species. nih.gov Aniline Advanced Oxidation Processes (AOPs) Can be mineralized to CO2, water, and nitrate (B79036) through electro-oxidation with BDD electrodes or UV/H2O2 treatment. nih.gov
The pH of the aqueous environment can significantly influence the rate and pathway of hydrolysis for sulfonyl compounds. For aromatic sulfonyl chlorides, hydrolysis kinetics have been studied in aqueous sulfuric acid solutions, demonstrating the impact of acidity on the reaction rate. osti.gov Generally, the stability of many organic compounds to hydrolysis is pH-dependent. For instance, some sulfonamides are resistant to hydrolysis and are fairly stable at acidic pH values. nih.gov However, alkaline conditions can promote the hydrolysis of certain sulfonamides. rsc.org
The photocatalytic degradation of sulfonamides is also significantly affected by pH. nih.gov Studies have shown that the degradation rate can be enhanced in both acidic and alkaline environments, likely due to the susceptibility of the sulfonamide to attack by hydroxyl radicals under these conditions. nih.govresearchgate.net For aniline, the degradation efficiency using a slow-release material for groundwater remediation was observed to be higher under alkaline conditions. mdpi.com
Table 2: Effect of pH on the Degradation of Related Compounds
Compound Type Process Effect of pH Reference Aromatic Sulfonyl Chlorides Hydrolysis Reaction kinetics are influenced by the acidity of the solution. researchgate.net Sulfonamides Hydrolysis Generally stable at acidic pH but can be hydrolyzed under alkaline conditions. [3, 13] Sulfonamides Photocatalytic Degradation Degradation rate is significantly affected in acidic and alkaline environments. [9, 11] Aniline Chemical Degradation Degradation efficiency was higher under alkaline conditions in a groundwater remediation study.
Microbial Transformation and Biodegradation Research
Microbial activity is a primary driver for the degradation of many organic compounds in soil and water. nih.gov The biodegradation of sulfonamides has been observed under both aerobic and anaerobic conditions in various environmental systems. researchgate.net However, sulfonamides are often considered to be not readily biodegradable. nih.gov The rate and extent of biodegradation can be influenced by several factors, including the microbial community present, nutrient availability, and the specific chemical structure of the compound. core.ac.ukgeus.dk
The aniline component of 3-(Methylsulfonyl)aniline hydrochloride is also subject to microbial degradation. Bacterial consortia isolated from activated sludge have been shown to effectively degrade aniline, using it as a sole source of carbon and nitrogen. nih.gov The optimal conditions for aniline degradation by these consortia were found to be a pH of 7.0 and a temperature of 30°C. nih.gov The presence of other nitrogen sources did not adversely affect aniline degradation. nih.gov Different bacterial genera, such as Burkholderia and Pseudomonas, have been identified as key aniline degraders in aquatic environments. nih.gov Anaerobic degradation of aniline by sulfate-reducing bacteria has also been documented. nih.gov
The microbial degradation of sulfonamides can proceed through various pathways, leading to a range of transformation products. Common reactions include hydroxylation and acetylation of the aniline or the heterocyclic side moieties. researchgate.net A key step in the degradation of many sulfonamides is the cleavage of the sulfonamide bridge, which can result in the formation of metabolites such as aniline and sulfanilic acid. researchgate.net For instance, in the biotransformation of sulfadiazine, 2-aminopyrimidine (B69317) was identified as a major product. nih.gov
For aniline itself, microbial degradation can lead to the formation of intermediates like catechol under aerobic conditions and benzoic acid under anaerobic conditions. researchgate.net A bacterial consortium has been shown to degrade aniline with intermediates identified by GC/MS analysis. nih.gov The ultimate fate of these intermediates is further degradation, potentially leading to complete mineralization to carbon dioxide, water, and inorganic ions.
Table 3: Microbial Degradation Products of Structurally Related Compounds
Parent Compound Degradation Pathway Identified Products Reference Sulfonamides Microbial Transformation Aniline, Sulfanilic acid, Hydroxylated derivatives, Acetylated derivatives. rsc.org Sulfadiazine Biotransformation by mixed culture 2-aminopyrimidine. researchgate.net Aniline Aerobic Biodegradation Catechol. Aniline Anaerobic Biodegradation Benzoic acid.
Persistence and Environmental Mobility of Sulfonylaniline Structures
The persistence of a chemical in the environment is its ability to resist degradation. Sulfonamides have been shown to persist in the environment for many months. core.ac.ukThe persistence of this compound will depend on its susceptibility to the abiotic and biotic degradation processes discussed above. The presence of the sulfonyl group may contribute to its persistence, as this functional group can be resistant to degradation.
Atmospheric Oxidation Pathways and Reactivity
Once in the atmosphere, organic compounds are subject to oxidation, primarily initiated by hydroxyl (OH) radicals during the daytime. nih.gov The reactivity and the products formed depend on the structure of the molecule.
The atmospheric oxidation of anilines, initiated by OH radicals, can proceed through two main pathways:
H-abstraction: The OH radical can abstract a hydrogen atom from the amino (-NH2) group. This is often the dominant pathway for anilines and leads to the formation of a C6H5NH radical. nih.gov For 3-(Methylsulfonyl)aniline, this would result in a methylsulfonylanilino radical.
OH-addition: The OH radical can add to the aromatic ring. The position of the addition (ortho, meta, or para to the amino group) will influence the subsequent reaction steps. acs.org
Theoretical studies on aniline have shown that H-abstraction from the -NH2 group is the prevailing initial reaction. nih.gov The presence of the electron-withdrawing methylsulfonyl group on the aromatic ring of 3-(Methylsulfonyl)aniline could influence the electron density of the ring and the amino group, potentially affecting the branching ratio between these two pathways.
The initial radical products formed from the OH-initiated oxidation of anilines can undergo further reactions in the atmosphere, potentially leading to the formation of more persistent or toxic metabolites. The atmospheric degradation of amines can lead to the formation of products such as imines, nitrosamines, and nitramines. unit.noresearchgate.net
Following the initial H-abstraction from the amino group of an aniline derivative, the resulting anilino radical can react with atmospheric oxygen (O2) and nitrogen oxides (NOx). These reactions can lead to a complex series of products. For instance, the reaction with NO2 can lead to the formation of nitramines. nilu.com While the atmospheric lifetimes of the initial amine compounds may be short, some of their transformation products can be more persistent. nilu.com The specific persistent metabolites that may form from the atmospheric oxidation of this compound would need to be investigated through detailed laboratory and modeling studies.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The synthesis of 3-(Methylsulfonyl)aniline (B181093) hydrochloride and related compounds is ripe for innovation, with a strong emphasis on green chemistry and process intensification. Future efforts will likely focus on developing more sustainable and scalable manufacturing processes.
The development of advanced catalytic systems is a cornerstone of modern synthetic chemistry, offering pathways to reactions that are more efficient, selective, and environmentally benign. For the synthesis of sulfonylated anilines, research is anticipated to move beyond traditional stoichiometric reagents towards catalytic approaches. This includes the exploration of novel metal catalysts and organocatalysts that can facilitate the key bond-forming reactions under milder conditions, with higher atom economy, and utilizing less hazardous solvents.
Future research may focus on:
Catalytic Sulfonylation: Investigating new catalysts for the direct sulfonylation of anilines or their precursors, potentially avoiding harsh reaction conditions and improving regioselectivity.
Hydrogenation of Nitroarenes: While palladium on carbon (Pd/C) is a common catalyst for reducing nitro groups, research into more sustainable and cost-effective alternatives, such as earth-abundant metal catalysts, is an active area.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability.
| Catalyst Type | Potential Advantages | Research Focus |
| Homogeneous Metal Catalysts | High activity and selectivity. | Development of catalysts with improved stability and recyclability. |
| Heterogeneous Catalysts | Ease of separation and recycling. | Design of robust catalysts with well-defined active sites. |
| Organocatalysts | Metal-free, often less toxic. | Enhancing catalyst efficiency and expanding the scope of reactions. |
| Biocatalysts (Enzymes) | High stereoselectivity and regioselectivity, mild reaction conditions. | Enzyme engineering to improve stability and substrate scope. |
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in the pharmaceutical and fine chemical industries. d-nb.info Its advantages over traditional batch processing include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration of multiple reaction and purification steps. mdpi.comnih.gov For the production of 3-(Methylsulfonyl)aniline hydrochloride, flow chemistry offers a promising avenue for scalable and efficient manufacturing. pharmtech.comresearchgate.netmdpi.com
Key areas for future development include:
End-to-End Continuous Processes: Designing and implementing fully continuous processes that encompass all synthetic steps, from starting materials to the final isolated product, including in-line purification and analysis.
Miniaturization and High-Throughput Experimentation: Utilizing microreactors to rapidly screen reaction conditions and optimize processes, accelerating development timelines.
Integration of enabling technologies: Combining flow chemistry with other advanced technologies such as photochemistry, electrochemistry, and real-time process analytical technology (PAT) to access novel reaction pathways and ensure consistent product quality.
| Technology | Benefit in Flow Chemistry | Application to 3-(Methylsulfonyl)aniline Synthesis |
| Microreactors | Rapid screening and optimization. | Efficiently determining optimal conditions for sulfonylation and reduction steps. |
| Packed-Bed Reactors | Use of solid-supported catalysts or reagents. | Facilitating the use of heterogeneous catalysts for easier purification. |
| In-line Purification | Continuous separation of product from byproducts. | Integrating liquid-liquid extraction or chromatography for a streamlined process. |
| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters. | Ensuring consistent quality and yield of the final product. |
Exploration of New Biological Targets and Therapeutic Applications
The structural motifs present in this compound—a sulfonyl group and an aniline (B41778) moiety—are found in a wide range of biologically active molecules. This suggests that derivatives of this compound could interact with a variety of biological targets, opening up new therapeutic possibilities.
The aniline and sulfonamide scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.gov Future research will likely involve the synthesis and biological evaluation of libraries of 3-(methylsulfonyl)aniline derivatives to explore their potential in treating complex diseases like neurological disorders and cancer.
Neurological Disorders: The development of novel agents for neurodegenerative diseases such as Alzheimer's and Parkinson's is a critical unmet need. Research could focus on designing derivatives that can cross the blood-brain barrier and modulate targets implicated in these diseases, such as specific enzymes or receptors.
Cancer Treatment: The sulfonamide group is a key feature of many anticancer agents, including inhibitors of carbonic anhydrase, which is overexpressed in some tumors. nih.govnih.gov Derivatives of 3-(methylsulfonyl)aniline could be explored as inhibitors of various protein kinases, which are often dysregulated in cancer. nih.gov The exploration of aniline derivatives as potential anticancer agents is an active area of research. researchgate.netresearchgate.netmdpi.com
A systematic approach to understanding how structural modifications impact biological activity (SAR) and physicochemical properties (SPR) is crucial for successful drug discovery. drugdesign.orgnih.govnih.gov Future research will employ an iterative process of design, synthesis, and testing to optimize the properties of 3-(methylsulfonyl)aniline-based compounds.
Structure-Activity Relationship (SAR): This involves systematically modifying different parts of the molecule to identify which structural features are essential for biological activity. nih.gov For example, the position and nature of substituents on the aniline ring could be varied to enhance potency and selectivity for a particular biological target. researchgate.net
| Parameter | Optimization Goal | Example Structural Modification |
| Potency | Increase binding affinity to the target. | Introduction of functional groups that can form additional interactions with the target protein. |
| Selectivity | Minimize off-target effects. | Modifying the overall shape and electronic properties of the molecule to favor binding to the desired target. |
| Solubility | Improve dissolution and absorption. | Incorporating polar functional groups. |
| Metabolic Stability | Increase in vivo half-life. | Blocking sites of metabolic degradation, for example, by introducing fluorine atoms. |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work has become a powerful driver of innovation in chemical and biological sciences. researchgate.net In the context of this compound, integrating these approaches can accelerate the discovery and development of new compounds and processes.
Computational Chemistry: Quantum mechanical calculations can be used to predict the reactivity of different starting materials and to elucidate reaction mechanisms, guiding the development of more efficient synthetic routes. Molecular docking and dynamics simulations can predict how derivatives of 3-(methylsulfonyl)aniline might bind to biological targets, helping to prioritize which compounds to synthesize and test.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on experimental data. researchgate.net These models can then be used to predict the activity and properties of virtual compounds, further streamlining the design process.
Data-Driven Discovery: The use of machine learning and artificial intelligence to analyze large datasets of chemical and biological information can help to identify novel starting points for drug discovery and to predict the outcomes of chemical reactions.
The integration of these computational and experimental strategies will be essential for navigating the complexities of modern drug discovery and process development, ultimately unlocking the full potential of this compound and its derivatives.
Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of medicinal chemistry by significantly accelerating the drug discovery and development process. nih.govmdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. researchgate.net For a compound such as this compound, AI and ML can be instrumental in several key areas.
De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch. mdpi.com By learning from large databases of known bioactive molecules, these algorithms could generate derivatives of this compound with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles.
Property Prediction: Machine learning models can predict a wide range of properties for new or existing compounds, including bioactivity, toxicity, and physicochemical characteristics. nih.gov This predictive capability allows for the rapid screening of virtual libraries of compounds related to this compound, prioritizing those with the highest potential for success and reducing the need for extensive and costly laboratory synthesis and testing in the early stages. researchgate.net
Target Identification and Validation: AI can analyze biological data to identify and validate new protein targets for which molecules like this compound or its derivatives could be effective. nih.gov
The application of these computational tools can significantly reduce the time and cost associated with bringing a new drug to market. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Generative Models | Design of novel analogs with optimized activity and safety profiles. |
| Predictive Analytics | Rapid virtual screening for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov |
| Network Biology | Identification of new therapeutic targets and pathways for the compound. |
Multi-scale Modeling for Complex Biological Systems
Understanding the therapeutic effects and potential side effects of a drug requires a comprehensive view of its interactions at multiple biological levels, from the molecular to the whole-organism scale. Multi-scale modeling is an emerging computational approach that integrates data from different spatial and temporal scales to create a holistic picture of a drug's behavior. nih.govresearchgate.net
For this compound, multi-scale models could be developed to:
Simulate Drug-Target Interactions: At the molecular level, simulations can provide detailed insights into how the compound binds to its target protein.
Model Cellular Responses: These models can predict how the binding event translates into a cellular response by incorporating information about signaling pathways.
Predict Tissue and Organ Level Effects: By integrating cellular models, researchers can simulate the effect of the compound on tissues and organs, predicting both therapeutic outcomes and potential toxicities. researchgate.net
This approach allows for the in silico testing of hypotheses and can guide the design of more effective and safer drugs by providing a deeper, mechanistic understanding of their action. nih.gov
Advanced Spectroscopic Techniques for In-situ Analysis
The real-time monitoring of chemical reactions is crucial for optimizing synthesis processes and ensuring product quality. Advanced spectroscopic techniques are increasingly being used for in-situ analysis, providing dynamic information about reaction kinetics, intermediates, and endpoints. southampton.ac.uk
For the synthesis of this compound and its derivatives, techniques such as:
Process Analytical Technology (PAT): The integration of in-situ spectroscopic probes (e.g., Raman, FTIR) into the reaction vessel allows for continuous monitoring of the reaction progress.
Time-resolved Spectroscopy: These methods can capture the dynamics of very fast chemical processes, providing insights into reaction mechanisms.
The data generated from these techniques can be used to build more robust and efficient manufacturing processes.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-situ Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Process optimization and control. |
| In-situ FTIR Spectroscopy | Changes in functional groups during the reaction. | Mechanistic understanding and endpoint determination. |
| Time-resolved Fluorescence | Dynamics of excited states in photochemical reactions. | Study of photochemical synthesis pathways. southampton.ac.uk |
Environmental Remediation and Detoxification Strategies for Sulfonylaniline Compounds
The presence of pharmaceutical compounds and their intermediates in the environment is a growing concern. Developing effective remediation and detoxification strategies for sulfonylaniline compounds is essential for environmental protection.
Aniline and its derivatives are known environmental pollutants, and various methods have been explored for their removal from wastewater. nih.gov These strategies can be broadly categorized as biological and chemical.
Bioremediation: This approach utilizes microorganisms that can degrade aniline compounds. zju.edu.cn Several bacterial strains have been identified that can use aniline as a source of carbon and nitrogen, breaking it down into less harmful substances. nih.govmdpi.com Research in this area focuses on identifying or engineering microbes that are particularly efficient at degrading sulfonated anilines. The detoxification process often involves enzymatic pathways that lead to the breakdown of the aromatic ring. nih.gov
Advanced Oxidation Processes (AOPs): These chemical methods use highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. nih.govmdpi.com Techniques like Fenton and photo-Fenton oxidation, as well as ozonation, have been shown to be effective in breaking down aniline derivatives. nih.gov In situ chemical oxidation (ISCO) is a promising technology for treating contaminated soil and groundwater. regenesis.com
Future research will likely focus on developing integrated approaches that combine biological and chemical methods for more efficient and complete remediation of sulfonylaniline compounds from the environment.
| Remediation Strategy | Mechanism | Potential for Sulfonylanilines |
| Bioremediation | Microbial degradation through enzymatic pathways. zju.edu.cnnih.gov | Identification of specialized microbial strains for efficient degradation. |
| Advanced Oxidation | Chemical degradation by highly reactive radicals. nih.gov | Optimization of AOPs for the complete mineralization of the compounds. |
| Integrated Systems | Combination of biological and chemical treatments. | Enhanced removal efficiency and cost-effectiveness. regenesis.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
